(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea
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Overview
Description
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea typically involves the cyclocondensation of appropriate Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the azetidinone ring or other functional groups.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-dodecanoyl-2-thiourea
- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea
Uniqueness
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is unique due to its specific substitution pattern and the presence of both azetidinone and thiourea moieties. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
130111-94-3 |
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Molecular Formula |
C11H12ClN3O2S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]thiourea |
InChI |
InChI=1S/C11H12ClN3O2S/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15(9)14-11(13)18/h2-5,8-9H,1H3,(H3,13,14,18) |
InChI Key |
YMRZZAJAAXRRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2NC(=S)N)Cl |
Origin of Product |
United States |
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